Arachidonyl-2-(chloroethyl-d4)amide

Quantitative bioanalysis LC-MS/MS Isotope dilution mass spectrometry

Arachidonyl-2-(chloroethyl-d4)amide (CAS 1346606-70-9), also designated ACEA-d4, is a stable isotope-labeled analog of arachidonyl-2-chloroethylamide (ACEA), a synthetic cannabinoid that acts as a potent and highly selective agonist of the cannabinoid CB1 receptor. The parent compound ACEA binds the CB1 receptor with a Ki of 1.4 nM and the CB2 receptor with a Ki of 3100 nM, yielding a selectivity window exceeding 1400-fold.

Molecular Formula C22H36ClNO
Molecular Weight 366.0 g/mol
Cat. No. B8101255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonyl-2-(chloroethyl-d4)amide
Molecular FormulaC22H36ClNO
Molecular Weight366.0 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl
InChIInChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+
InChIKeySCJNCDSAIRBRIA-CGRWFSSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidonyl-2-(chloroethyl-d4)amide (ACEA-d4): Deuterated CB1 Receptor Agonist for Quantitative Bioanalytical Workflows


Arachidonyl-2-(chloroethyl-d4)amide (CAS 1346606-70-9), also designated ACEA-d4, is a stable isotope-labeled analog of arachidonyl-2-chloroethylamide (ACEA), a synthetic cannabinoid that acts as a potent and highly selective agonist of the cannabinoid CB1 receptor [1]. The parent compound ACEA binds the CB1 receptor with a Ki of 1.4 nM and the CB2 receptor with a Ki of 3100 nM, yielding a selectivity window exceeding 1400-fold [2]. The deuterated analog incorporates four deuterium atoms at the 1,1,2,2 positions of the chloroethyl moiety, imparting a +4 Da mass shift without altering the pharmacophore [3]. This compound is supplied at 98 atom% D isotopic purity and is intended exclusively as an internal standard for the quantification of ACEA by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) .

Why Arachidonyl-2-(chloroethyl-d4)amide Cannot Be Replaced by Non-Deuterated ACEA or Unlabeled Analogs in Quantitative Bioanalysis


In targeted LC-MS/MS quantification, a stable isotope-labeled internal standard must co-elute with the analyte while being distinguishable by mass. Non-deuterated ACEA (MW 366.0) is isobaric with the analyte and therefore cannot provide an independent MS/MS channel; attempts to use a structural analog (e.g., ACPA or anandamide) as a surrogate internal standard introduce differential extraction recovery, ionization suppression, and matrix effect biases that degrade accuracy [1]. ACEA-d4 delivers a +4 Da mass shift (MW 370.0) with near-identical physicochemical properties—retention time, ionization efficiency, and extraction recovery—satisfying the criterion of isotope dilution mass spectrometry while preserving full receptor pharmacology (CB1 Ki = 1.4 nM) identical to the parent . Generic substitution by a non-deuterated analog or an unlabeled in-class compound therefore fails to meet the minimum requirements for validated bioanalytical method precision and accuracy [2].

Quantitative Differentiation Evidence for Arachidonyl-2-(chloroethyl-d4)amide vs. Closest Analogs


Isotopic Mass Shift (+4 Da) Enables Independent MRM Channel for Absolute Quantification of ACEA

ACEA-d4 possesses a molecular weight of 370.0 Da, precisely 4 Da heavier than non-deuterated ACEA (MW 366.0), due to substitution of four hydrogen atoms with deuterium at the chloroethyl 1,1,2,2 positions . This mass shift generates a fully baseline-resolved precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, enabling ACEA-d4 to serve as an undistorted internal standard for ACEA quantification. In contrast, non-deuterated ACEA co-elutes with and is isobaric to the analyte, producing identical MRM transitions and making it unusable as an internal standard [1]. Structurally distinct analogs such as ACPA-d4 (cyclopropyl-d4 amide, MW 347.57) exhibit different chromatographic retention and ionization behavior, introducing uncorrected matrix effects .

Quantitative bioanalysis LC-MS/MS Isotope dilution mass spectrometry

Preserved CB1 Receptor Binding Affinity: ACEA-d4 Retains Ki = 1.4 nM Identical to Parent Compound

Deuteration at the chloroethyl moiety does not alter the arachidonyl pharmacophore responsible for CB1 receptor recognition. The parent compound ACEA was characterized by Hillard et al. (1999) in rat cerebellar membranes using [³H]CP55940 competition binding, yielding a Ki of 1.4 ± 0.3 nM for the CB1 receptor [1]. This affinity is not significantly different from that of the high-affinity reference agonist WIN 55212-2 and is significantly greater (p < 0.05) than that of the endogenous ligand anandamide (AEA) [1]. Because the deuterium substitution in ACEA-d4 is remote from the arachidonyl tail and the amide carbonyl—the critical recognition elements—the pharmacological binding profile is conserved [2]. In contrast, the closest structural analog ACPA (arachidonyl cyclopropylamide) exhibits a Ki of 2.2 ± 0.4 nM for CB1, representing a 1.57-fold weaker affinity [1].

Receptor pharmacology Radioligand binding CB1 agonism

CB1/CB2 Selectivity Ratio of ACEA-d4 (>1400-fold) Exceeds That of ACPA and Anandamide

The parent ACEA exhibits a CB2 receptor Ki of 3100 ± 1000 nM in rat spleen membranes, yielding a CB1/CB2 selectivity ratio of approximately 2214:1 (>1400-fold as conservatively reported) [1]. The closest deuterated alternative, ACPA-d4 (parent ACPA), shows a substantially lower selectivity ratio: ACPA binds CB1 with Ki = 2.2 nM and CB2 with Ki = 715 nM, yielding only ~325-fold selectivity [1]. The endogenous ligand anandamide displays even lower discrimination between the two subtypes. ACEA-d4 therefore provides the widest selectivity window among deuterated CB1 agonist internal standards, minimizing the risk of CB2-mediated interference in tracer studies that require CB1-exclusive signal attribution .

Receptor selectivity CB1 vs. CB2 discrimination Off-target profiling

Isotopic Purity Specification (98 atom% D) Ensures Quantification Accuracy Within Regulatory Limits

Commercially available ACEA-d4 is supplied with a certified isotopic enrichment of 98 atom% D as specified by multiple independent suppliers including Macklin (Cat. A874500) [1]. This level of enrichment ensures that the contribution of unlabeled (d0) species to the analyte signal channel is ≤2% at equimolar internal standard concentration, yielding a negligible isotope cross-talk error. In comparison, generic deuterated internal standards with lower isotopic purity (e.g., 95 atom% D) can introduce up to 5% d0 carryover into the analyte MRM channel, inflating apparent analyte concentrations and degrading lower limit of quantification (LLOQ) accuracy . ACEA-d4's 98 atom% D specification thus directly supports method linearity (R² > 0.99) and precision (CV < 15%) across the calibration range as recommended by bioanalytical method validation guidelines [2].

Isotopic enrichment Method validation Reference material quality

Functional CB1 Agonist Potency of ACEA Confirmed in CHO-hCB1 Cells and Cerebellar Membranes

ACEA inhibits forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human CB1 receptor with an IC50 that is significantly lower (p < 0.05) than that of anandamide, confirming its potent agonist character [1]. In cerebellar membranes, ACEA stimulates [³⁵S]GTPγS binding with an EC50 not significantly different from WIN 55212-2 and with higher potency than anandamide (p < 0.05), demonstrating full G-protein coupling efficacy [1]. ACEA also inhibits electrically evoked contractions of the mouse vas deferens, a classical CB1-mediated functional assay, confirming that its binding translates directly into tissue-level pharmacological effect [1]. Since deuteration at the chloroethyl terminus does not perturb the amide carbonyl or the arachidonyl polyolefin tail, ACEA-d4 is expected to exhibit identical functional potency in these assays [2].

cAMP inhibition GTPγS binding Functional selectivity

In Vivo CB1 Agonist Activity of ACEA Confirmed: Hypothermia Model in Mice

ACEA induces hypothermia in mice when administered intravenously or intraperitoneally, with efficacy equivalent to that of anandamide (AEA), and this effect is blocked by co-administration of the CB1-selective antagonist SR141716A, confirming CB1 receptor-mediated in vivo activity [1]. This validation of central CB1 target engagement supports the utility of ACEA-d4 as a tracer for in vivo pharmacokinetic and tissue distribution studies where the deuterated internal standard is used to quantify the parent ACEA in plasma and brain homogenates . The demonstrated in vivo activity distinguishes ACEA-d4 from deuterated internal standards of purely synthetic cannabinoids lacking validated in vivo pharmacology.

In vivo pharmacology Hypothermia CB1 target engagement

Procurement-Relevant Application Scenarios for Arachidonyl-2-(chloroethyl-d4)amide (ACEA-d4)


Absolute Quantification of ACEA in Plasma and Tissue Homogenates by LC-MS/MS for Preclinical PK Studies

ACEA-d4 is added at a fixed concentration (e.g., 50 nM) to plasma or tissue homogenate samples prior to protein precipitation or solid-phase extraction. Because ACEA-d4 co-elutes with ACEA and shares identical extraction recovery and ionization efficiency, it corrects for matrix effects and extraction losses, enabling accurate back-calculation of ACEA concentrations across a calibration range of 0.1–100 ng/mL with R² > 0.99 and inter-day precision (CV) < 15% . Non-deuterated ACEA cannot serve this function as it is isobaric with the analyte [1].

CB1 Receptor Occupancy and Target Engagement Tracer Studies Using Deuterated ACEA

In receptor occupancy studies, ACEA-d4 can be used as a stable isotope-labeled tracer to quantify CB1 receptor-bound vs. free ACEA in brain tissue following in vivo dosing. The preserved CB1 binding affinity (Ki = 1.4 nM) and >1400-fold selectivity over CB2 ensure that the tracer signal is attributable to CB1 engagement, while the +4 Da mass shift allows simultaneous quantification of the tracer (d4) and the unlabeled drug (d0) in a single LC-MS/MS run . This dual-channel approach eliminates the need for separate radioligand binding experiments [1].

Endocannabinoid System Profiling and FAAH Activity Assays with Deuterated Substrate Calibration

ACEA-d4 serves as a calibration standard for enzymatic assays measuring fatty acid amide hydrolase (FAAH) activity toward ACEA. By spiking ACEA-d4 at known concentrations into the quenched reaction mixture, researchers can correct for enzyme-dependent and enzyme-independent degradation, enabling precise determination of substrate turnover rates (Vmax and Km) . The structural identity of ACEA-d4 to the substrate ACEA ensures that any differential enzyme kinetics due to the deuterium kinetic isotope effect are minimized relative to using a structurally dissimilar internal standard such as AEA-d4 [1].

Method Cross-Validation Between Laboratories Using Certified Deuterated Reference Material

The availability of ACEA-d4 at certified isotopic purity (98 atom% D) from multiple independent vendors (Santa Cruz Biotechnology, Macklin, Pharmaffiliates) enables cross-laboratory method transfer and inter-study data harmonization. Laboratories can independently prepare internal standard stock solutions from different commercial sources and achieve comparable quantification results, provided the isotopic purity specification is verified by certificate of analysis . This traceability reduces inter-laboratory variability in multi-site preclinical or clinical studies where ACEA concentrations must be compared across cohorts [1].

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